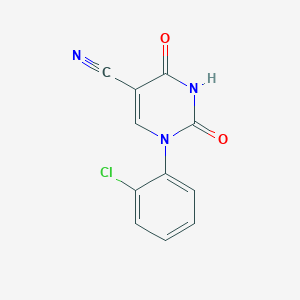
3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine
Übersicht
Beschreibung
“3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine” is a chemical compound with the molecular formula C10H14BNO2 . It is also known by other names such as 3-pyridineboronic acid neopentylglycol ester, pyridine-3-boronic acid neopentylglycol ester, and pyridine-3-boronic acid, neopentyl ester . The molecular weight of this compound is 191.04 g/mol .
Molecular Structure Analysis
The InChI Key of “3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine” is HDQULWCYQQMIJJ-UHFFFAOYSA-N . This key is a unique identifier that provides information about the molecular structure of the compound.
Wissenschaftliche Forschungsanwendungen
Characterization of New Compounds
The compound can be used in the characterization of new compounds using computational methods . The complexity of the structures makes their study more challenging, and new techniques and methods are required to adjust to the new structural model . This compound is particularly interesting for the nuclear magnetic resonance characterization of boronate esters due to its widespread use in materials science .
Synthetic Chemistry
Due to the presence of the boronic acid pinacol ester group (Bpin), this compound holds promise for applications in synthetic chemistry. Particularly, it can be used in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This type of reaction allows for the formation of carbon-carbon bonds between the Bpin group and a variety of organic halides.
Development of New Drugs
The presence of the hydroxy and nitrile groups in this compound can be a valuable starting point for the development of new drugs. The compound can be further elaborated to generate complex organic molecules.
Functional Materials
The incorporation of this molecule into polymers or other materials could lead to the development of novel properties. This makes it a potential candidate for the development of new functional materials.
Regeneration of Spent Compounds
Although not directly related to “3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine”, similar compounds have been shown to be regenerable through rectification . This suggests potential applications in the field of sustainable chemistry.
Biological Potential of Derivatives
While not directly related to “3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine”, indole derivatives have shown significant biological potential . This suggests that derivatives of “3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine” might also have interesting biological properties.
Safety and Hazards
The safety information for “3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: Call a poison center or doctor if you feel unwell .
Wirkmechanismus
Target of Action
Similar compounds are often used as boronating agents in organic synthesis , suggesting that this compound may interact with organic substrates or reducing agents.
Mode of Action
It’s likely that it acts as a boronating agent, forming bonds with organic substrates in the presence of a catalyst .
Biochemical Pathways
In general, boronating agents can influence a variety of biochemical pathways depending on the specific substrates they interact with .
Result of Action
As a boronating agent, it could potentially modify the structure and function of organic substrates, leading to changes in their activity .
Action Environment
The action, efficacy, and stability of 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine can be influenced by various environmental factors. For instance, its storage temperature is recommended to be in an inert atmosphere at 2-8°C . This suggests that it may be sensitive to oxygen, moisture, and heat.
Eigenschaften
IUPAC Name |
3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BNO2/c1-10(2)7-13-11(14-8-10)9-4-3-5-12-6-9/h3-6H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMEKTOQBDDVVBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20383347 | |
| Record name | 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine | |
CAS RN |
845885-86-1 | |
| Record name | 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=845885-86-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridine-3-boronic acid neopentylglycol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![4-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B1306084.png)
![4-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine](/img/structure/B1306085.png)

![Ethyl 2-[(2-oxopropyl)thio]acetate](/img/structure/B1306090.png)


